Cas no 1779855-86-5 (3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid)

3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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- MDL: MFCD28515958
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215799-0.25g |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 0.25g |
$567.0 | 2023-09-16 | |
Enamine | EN300-215799-5.0g |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 5.0g |
$3313.0 | 2023-02-22 | |
TRC | H949118-5mg |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 5mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM466234-250mg |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95%+ | 250mg |
$628 | 2023-03-26 | |
Enamine | EN300-215799-0.1g |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 0.1g |
$396.0 | 2023-09-16 | |
Enamine | EN300-215799-10.0g |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 10.0g |
$4914.0 | 2023-02-22 | |
Aaron | AR01BCN4-50mg |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 50mg |
$391.00 | 2025-02-09 | |
1PlusChem | 1P01BCES-500mg |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 500mg |
$1025.00 | 2025-03-19 | |
1PlusChem | 1P01BCES-2.5g |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 2.5g |
$2831.00 | 2024-06-19 | |
Aaron | AR01BCN4-100mg |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1779855-86-5 | 95% | 100mg |
$570.00 | 2025-02-09 |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acidに関する追加情報
Research Briefing on 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1779855-86-5)
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1779855-86-5) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This oxazole derivative has emerged as a promising scaffold for the development of novel therapeutic agents due to its unique structural features and potential biological activities. Recent studies have explored its applications in drug discovery, particularly in the context of enzyme inhibition and antimicrobial activity.
The compound's structural motif, featuring a hydroxymethyl group and a carboxylic acid functionality, makes it a versatile intermediate for further chemical modifications. Researchers have utilized this compound as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. Its oxazole core is particularly noteworthy, as oxazole rings are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.
Recent studies have demonstrated that 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can serve as a key intermediate in the synthesis of potential kinase inhibitors. Kinases are a major target in drug discovery, and the ability to modulate their activity has significant implications for treating various diseases, including cancer and inflammatory disorders. The compound's carboxylic acid group allows for easy conjugation with other pharmacophores, enabling the design of targeted inhibitors with improved selectivity and potency.
In addition to its role in kinase inhibitor development, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid exhibit activity against a range of bacterial and fungal pathogens. This finding is particularly relevant in the context of rising antibiotic resistance, highlighting the need for new antimicrobial agents with novel mechanisms of action.
The synthesis and characterization of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid have been detailed in several recent publications. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. Furthermore, computational studies have provided insights into its molecular interactions and potential binding modes with biological targets, aiding in the rational design of derivatives with optimized properties.
Looking ahead, the continued exploration of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid and its derivatives holds great promise for the development of new therapeutic agents. Future research directions may include the optimization of its pharmacokinetic properties, the exploration of its mechanism of action, and the evaluation of its efficacy in preclinical models. As the field advances, this compound is likely to play an increasingly important role in drug discovery and chemical biology.
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